

Structural Analysis of 1-(2-butylphenyl)-3-propylurea: A Definitive Characterization Guide

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Compound of Interest

Compound Name: 1-(2-Butylphenyl)-3-propylurea

Cat. No.: B5405931

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Executive Summary & Chemical Identity

1-(2-butylphenyl)-3-propylurea represents a specific subclass of

-disubstituted ureas, a scaffold widely utilized in medicinal chemistry for kinase inhibition (e.g., Sorafenib analogs) and in agrochemistry as herbicides (inhibition of Photosystem II).

The structural integrity of this molecule relies on the precise arrangement of three distinct domains:

- The Urea Core: A rigid linker capable of dual hydrogen bonding.
- The Aliphatic Chain: A propyl group providing lipophilicity and steric flexibility.
- The Aromatic Anchor: An ortho-substituted phenyl ring. The "2-butyl" designation implies an n-butyl chain at the ortho position, introducing significant steric bulk that influences the planarity and binding kinetics of the urea moiety.

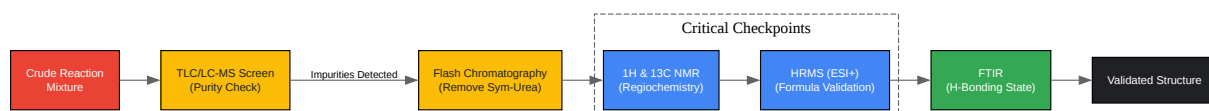
This guide provides a rigorous analytical framework to validate the synthesis, purity, and conformational identity of this compound, distinguishing it from common regioisomers (e.g., para-butyl) and structural analogs.

Chemical Profile

Property	Specification
IUPAC Name	1-(2-butylphenyl)-3-propylurea
Molecular Formula	
Molecular Weight	234.34 g/mol
Core Pharmacophore	Di-substituted Urea ()
Key Challenge	Distinguishing ortho-substitution patterns and validating the linearity of the butyl chain via NMR.

Analytical Workflow Strategy

To ensure scientific integrity, the characterization process must follow a subtractive logic—eliminating potential impurities (symmetrical ureas, unreacted isocyanates) before confirming the target structure.



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Figure 1: Step-wise analytical workflow for the isolation and validation of asymmetric urea derivatives.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the ortho-substitution pattern. The proximity of the butyl group to the urea linkage creates a unique shielding environment for the aromatic protons and the urea NH protons.

Protocol: ¹H NMR (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to minimize proton exchange of the urea NH groups, allowing for the observation of distinct doublets/singlets.

Expected Spectral Assignments:

Region	Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
Amide	7.80 - 8.10	Singlet (br)	1H		Downfield due to conjugation with the phenyl ring and intramolecular H-bonding.
Amide	6.10 - 6.30	Triplet (br)	1H		Upfield; couples with the adjacent propyl (Hz).
Aromatic	7.50 - 7.60	Doublet	1H		The proton ortho to the urea group; deshielded by the carbonyl anisotropy.
Aromatic	7.00 - 7.20	Multiplet	3H		Remaining aromatic protons. Complexity arises from the ortho-butyl substituent breaking symmetry.

Benzylic	2.50 - 2.60	Triplet	2H		Benzylic protons of the n-butyl chain.
Aliphatic	3.00 - 3.10	Quartet	2H		Propyl methylene adjacent to nitrogen.
Aliphatic	1.20 - 1.60	Multiplet	6H	Bulk	Overlapping central methylenes of propyl and butyl chains.
Methyl	0.85 - 0.95	Overlapping Triplets	6H		Terminal methyls of both propyl and butyl chains.

Critical Validation Step (2D NMR): To confirm the "2-butyl" (ortho) position versus "4-butyl" (para):

- COSY: Look for the coupling network of the aromatic ring. An ortho-substituted ring will show a continuous 4-proton spin system (). A para-substituted ring would show two distinct doublets (AA'BB' system).
- NOESY: Strong NOE correlation between the Urea-NH (Ar) and the Benzylic-CH₂ indicates the butyl group is ortho to the nitrogen.

B. Infrared Spectroscopy (FTIR)

IR is essential for determining the hydrogen-bonding state (monomer vs. aggregate) which dictates solubility and bioavailability.

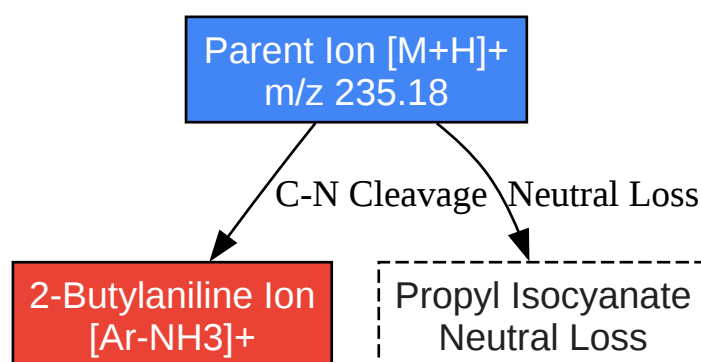
- Amide I (C=O[1] Stretch): 1630–1660 cm⁻¹. A lower frequency indicates strong intermolecular hydrogen bonding (urea "tapes").

- Amide II (N-H Bend): 1550–1570 cm^{-1} . Diagnostic for secondary amides.
- N-H Stretch: 3300–3350 cm^{-1} . A sharp peak implies free NH; a broad band implies aggregation.
- Aromatic C=C: 1590–1600 cm^{-1} . Confirms the phenyl ring.[2][3]

C. Mass Spectrometry (HRMS-ESI)

- Ionization: Electrospray Ionization (Positive Mode).
- Target Ion:

m/z.
- Fragmentation Logic:
 - Ureas typically cleave at the C-N bond.
 - Expect fragments corresponding to the propyl isocyanate loss () or 2-butylaniline ion.



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Figure 2: Primary fragmentation pathway expected in ESI-MS analysis.

Synthesis & Impurity Profiling

Context: This compound is typically synthesized by reacting 2-butylaniline with propyl isocyanate (or conversely, 2-butylphenyl isocyanate with propylamine).

Common Impurities:

- Symmetrical Ureas: If water is present, isocyanates hydrolyze to amines, which react with remaining isocyanate to form 1,3-bis(2-butylphenyl)urea (highly insoluble solid).
 - Detection: High melting point (>200°C) and a single set of aromatic signals in NMR.
- Unreacted Aniline:
 - Detection: Broad singlet around 3.5-4.5 ppm (NH₂) in NMR; distinct amine odor.

Purification Protocol: Recrystallization from Ethanol/Water (9:1) is the standard for alkyl-aryl ureas. The symmetrical urea usually precipitates first (less soluble), allowing the asymmetric target to be crystallized from the filtrate upon cooling.

References

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- [3. researchgate.net \[researchgate.net\]](#)
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